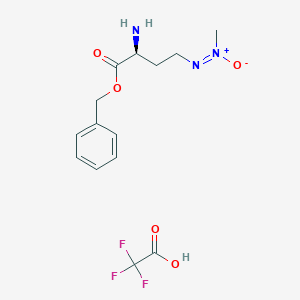

Azoxybacilin phenylmethyl ester

説明

Azoxybacilin phenylmethyl ester is a semi-synthetic derivative of azoxybacilin, a β-lactam antibiotic with a bicyclic core structure analogous to penicillins and cephalosporins.

特性

CAS番号 |

161337-88-8 |

|---|---|

分子式 |

C14H18F3N3O5 |

分子量 |

365.3 g/mol |

IUPAC名 |

[(3S)-3-amino-4-oxo-4-phenylmethoxybutyl]imino-methyl-oxidoazanium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H17N3O3.C2HF3O2/c1-15(17)14-8-7-11(13)12(16)18-9-10-5-3-2-4-6-10;3-2(4,5)1(6)7/h2-6,11H,7-9,13H2,1H3;(H,6,7)/t11-;/m0./s1 |

InChIキー |

UVKUAEHIYUJNRZ-MERQFXBCSA-N |

SMILES |

C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O |

異性体SMILES |

C[N+](=NCC[C@@H](C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O |

正規SMILES |

C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O |

同義語 |

azoxybacilin phenylmethyl ester Ro 09-1824 Ro-09-1824 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The phenylmethyl ester group distinguishes azoxybacilin phenylmethyl ester from other esterified β-lactams and aromatic esters. Below, we compare its hypothesized properties with three analogs: angular phenozaxine ethyl ester, benzyl acetate, and bicyclic β-lactam derivatives (e.g., cephalosporin esters).

Table 1: Key Properties of Azoxybacilin Phenylmethyl Ester and Analogs

Structural and Functional Differences

- Ester Group Impact: The phenylmethyl ester in azoxybacilin increases aromaticity and molecular weight compared to ethyl esters (e.g., angular phenozaxine ethyl ester). This may reduce aqueous solubility but enhance binding to hydrophobic bacterial membrane targets . In contrast, benzyl acetate lacks a bioactive core, rendering it pharmacologically inert despite sharing the phenylmethyl ester moiety .

- Biological Activity: Angular phenozaxine ethyl ester demonstrated moderate anticancer activity in vitro, attributed to its heterocyclic core rather than the ester group . Azoxybacilin phenylmethyl ester’s β-lactam core likely directs activity toward bacterial cell wall synthesis inhibition. Cephalosporin esters with ethyl groups (e.g., cefuroxime axetil) are clinically used for oral delivery, suggesting azoxybacilin’s phenylmethyl ester could follow a similar prodrug strategy .

Pharmacokinetic and Physicochemical Profiles

Solubility and Stability :

- Phenylmethyl esters generally exhibit lower water solubility than ethyl esters due to increased hydrophobicity. For example, benzyl acetate is highly volatile and lipid-soluble , whereas cephalosporin ethyl esters achieve balanced solubility for intestinal absorption .

- Azoxybacilin phenylmethyl ester’s crystallinity (inferred from pharmacopeial standards for similar β-lactams) may enhance shelf-life but require formulation aids for dissolution .

Metabolic Pathways :

- Ethyl esters in β-lactams are typically hydrolyzed by esterases in the bloodstream to release the active compound. The phenylmethyl group in azoxybacilin’s ester may slow hydrolysis, prolonging systemic exposure but risking incomplete activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。